1-Bromo-3,5-dimethoxy-4-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

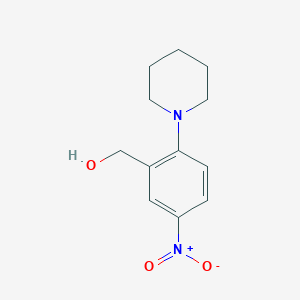

“1-Bromo-3,5-dimethoxy-4-iodobenzene” is an organic compound that is used as a building block in organic synthesis . It is also known as “2C-I” or “Smiles”, a synthetic psychedelic drug that belongs to the phenethylamine class. It is mainly used as the OLED pharmaceutical intermediate .

Synthesis Analysis

This compound can be synthesized by using 1,3-dimethoxybenzene via iridium-catalyzed arene borylation . It is primarily used as intermediates in organic synthesis. For example, they are utilized in the preparation of sulfur-functionalized benzoquinone derivatives.Molecular Structure Analysis

The molecular formula of “1-Bromo-3,5-dimethoxy-4-iodobenzene” is BrC6H3(OCH3)2 . The molecular weight is 342.96 .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the preparation of sulfur-functionalized benzoquinone derivatives. It also serves as a valuable precursor in various organic transformations, especially in reactions based on the intermediate formation of benzynes.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-3,5-dimethoxy-4-iodobenzene” include a density of 2.2±0.1 g/cm3, a boiling point of 244.8±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a refractive index of 1.6590 to 1.6620 at 20°C .Scientific Research Applications

- Synthetic Intermediate in Organic Chemistry 1-Bromo-3,5-dimethoxy-4-iodobenzene and related compounds serve as valuable intermediates in organic synthesis. For instance, they play a crucial role in the preparation of sulfur-functionalized benzoquinone derivatives.

- Pharmacokinetic and Pharmacodynamic Evaluation Derivatives of 1-Bromo-3,5-dimethoxy-4-iodobenzene have been synthesized for in vivo pharmacokinetic and pharmacodynamic studies.

- Precursor in Organic Transformations The compound serves as a valuable precursor in various organic transformations, especially those involving the formation of benzynes.

- Aromatic Organic Intermediate For example, it contributes to the synthesis of dimethyl-4-bromoiodobenzenes, which are key intermediates in various applications.

- Domino Transformations These reactions involve intermolecular C-C bond formation followed by intramolecular C-O bond formation processes, leading to complex molecular architectures.

- Thermochemical Studies Properties such as vapor pressures, vaporization enthalpies, fusion enthalpies, and sublimation enthalpies are essential for understanding their behavior in various chemical processes.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Mechanism of Action

Mode of Action

The compound interacts with its targets through various chemical reactions. For instance, it can participate in free radical reactions . In such reactions, a molecule like N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical. This radical then removes a hydrogen atom from the compound to form succinimide .

Action Environment

The action, efficacy, and stability of 1-Bromo-3,5-dimethoxy-4-iodobenzene can be influenced by various environmental factors. For instance, light can affect its stability . Moreover, the compound is insoluble in water , which might influence its action and efficacy in aqueous environments.

properties

IUPAC Name |

5-bromo-2-iodo-1,3-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNQHSHLKMVLHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1I)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3,5-dimethoxy-4-iodobenzene | |

CAS RN |

1037082-67-9 |

Source

|

| Record name | 5-bromo-2-iodo-1,3-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B2489650.png)

![(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2489651.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)

![2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2489656.png)

![Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2489658.png)

![6-methyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489663.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide](/img/structure/B2489665.png)